molecular formula C19H28O2 B1198668 5-Trideca-4,7-dienyl-benzene-1,3-diol

5-Trideca-4,7-dienyl-benzene-1,3-diol

Cat. No. B1198668
M. Wt: 288.4 g/mol
InChI Key: DWGFCVWXMWMPHS-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Trideca-4,7-dienyl-benzene-1,3-diol is a natural product found in Lithraea molleoides with data available.

Scientific Research Applications

Cytotoxic Properties

  • 5-Trideca-4,7-dienyl-benzene-1,3-diol, isolated from the leaves of Lithraea molleoides, has demonstrated cytotoxic activity against various human tumoral cell lines. This includes hepatocellular carcinoma, mucoepidermoid pulmonary carcinoma, and mammary gland adenocarcinoma (López et al., 2005).

Antioxidant and Immunomodulatory Effects

  • A study on Lithraea molleoides also revealed that 5-Trideca-4,7-dienyl-benzene-1,3-diol exhibits antioxidant activity. This compound has shown antiproliferative action on tumoral cells and a stimulatory effect on normal lymphocytes, indicating potential for cancer treatment (López et al., 2011).

Nematicidal Activity

  • The compound has also been identified as having strong paralyzing effects on the nematode Caenorhabditis elegans, suggesting its potential as a nematicidal agent (Valcic et al., 2002).

properties

Product Name

5-Trideca-4,7-dienyl-benzene-1,3-diol

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

5-[(4Z,7Z)-trideca-4,7-dienyl]benzene-1,3-diol

InChI

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h6-7,9-10,14-16,20-21H,2-5,8,11-13H2,1H3/b7-6-,10-9-

InChI Key

DWGFCVWXMWMPHS-HZJYTTRNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCCC=CCC=CCCCC1=CC(=CC(=C1)O)O

synonyms

(Z,Z)-5-(trideca-4,7-dienyl)resorcinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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